2,3-Dichloroanisole chemical structure and properties
2,3-Dichloroanisole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloroanisole is a halogenated aromatic compound with the chemical formula C₇H₆Cl₂O.[1][2] It is a chlorinated derivative of anisole (B1667542) and is recognized as a metabolite of pentachlorophenol, exhibiting fungicidal properties.[2][3] This compound has also been identified in marine sediments and is noted for its role as a volatile organic compound that acts as an attractant for termites, suggesting potential applications in pest control.[1][2] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and known biological activities of 2,3-dichloroanisole, tailored for professionals in research and drug development.
Chemical Structure and Properties
2,3-Dichloroanisole, also known as 1,2-dichloro-3-methoxybenzene, consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 3, and a methoxy (B1213986) group at position 1.[4]
Table 1: Physical and Chemical Properties of 2,3-Dichloroanisole
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂O | [2] |
| Molecular Weight | 177.03 g/mol | [2] |
| CAS Number | 1984-59-4 | [2] |
| Appearance | Off-white, low melting solid | [2] |
| Melting Point | 31-35 °C | [2] |
| Boiling Point | 140 °C at 28 mmHg | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[2] Water solubility is 86.9 mg/L. | [2] |
| Density | 1.47 g/cm³ | [6] |
| Flash Point | 113 °C (closed cup) |
Table 2: Spectroscopic Data for 2,3-Dichloroanisole
| Spectroscopic Technique | Key Data and Interpretation | Reference |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approximately 7.13, 7.06, 6.83, and 3.89 ppm. The peak at 3.89 ppm corresponds to the methoxy group protons. The other peaks are attributed to the aromatic protons. | [7][8] |
| ¹³C NMR | Spectral data is available, showing the carbon skeleton of the molecule. | [3][4] |
| Infrared (IR) Spectroscopy | The spectrum shows characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and C-Cl stretching. | [4][9] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) at m/z 176 and a prominent M+2 peak at m/z 178, characteristic of a compound containing two chlorine atoms. A significant fragment is observed at m/z 133. | [4] |
Experimental Protocols
Synthesis of 2,3-Dichloroanisole
Several methods for the synthesis of 2,3-dichloroanisole have been reported. Below are two detailed protocols.
Method 1: Williamson Ether Synthesis from 2,3-Dichlorophenol (B42519)
This method involves the reaction of 2,3-dichlorophenol with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base.[1]
-
Materials: 2,3-dichlorophenol, dimethyl sulfate, potassium carbonate, acetone (B3395972), ethyl acetate (B1210297), saturated sodium bicarbonate solution, saturated aqueous sodium chloride solution, anhydrous sodium sulfate.[1]
-
Procedure:
-
Dissolve 2,3-dichlorophenol (20.0 g, 122.7 mmol) in 120 mL of acetone in a reaction flask.[1]
-
Add potassium carbonate (18.7 g, 135.0 mmol) and stir the mixture magnetically for 30 minutes.[1]
-
Slowly add dimethyl sulfate (17.0 g, 135.0 mmol) dropwise using a dropping funnel.[1]
-
Heat the reaction mixture to 60°C and reflux for 3 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (5:1), where the product has an Rf value of 0.8.[1]
-
After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration.[1]
-
Wash the filter cake with acetone.[1]
-
Evaporate the acetone from the filtrate under reduced pressure.[1]
-
Add ethyl acetate and saturated sodium bicarbonate solution to the residue. Wash the organic phase twice with saturated aqueous sodium chloride solution.[1]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2,3-dichloroanisole as a colorless oil.[1]
-
Method 2: Nucleophilic Aromatic Substitution of 1,2,3-Trichlorobenzene (B84244)
This process involves the reaction of 1,2,3-trichlorobenzene with an alkali metal methoxide (B1231860).[5]
-
Materials: 1,2,3-trichlorobenzene, sodium methoxide in methanol (25% commercial solution), dimethylacetamide, water, toluene (B28343), brine.[5]
-
Procedure:
-
Dissolve 363 g (1 mole) of 1,2,3-trichlorobenzene in 600 ml of dimethylacetamide and heat to 125°C with stirring.[5]
-
Add 500 ml of 25% commercial sodium methoxide in methanol at a rate that maintains the temperature at 125-130°C.[5]
-
After the addition is complete, maintain the temperature at 130°C for 30 minutes.[5]
-
Dilute the reaction mixture with water and extract with toluene.[5]
-
Wash the toluene extracts with brine, dry, and remove the toluene by distillation to yield the product.[5]
-
Purification and Characterization
The crude product from the synthesis can be purified and characterized as follows:
-
Purification: The crude product can be purified by dissolving it in a suitable solvent like ether, drying over a desiccant such as magnesium sulfate, filtering, and then inducing crystallization by adding a non-polar solvent like hexane.[10]
-
Characterization:
-
Melting Point: Determine the melting point of the purified solid.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure.
-
FTIR Spectroscopy: Obtain an IR spectrum to identify the functional groups.
-
Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight and isotopic pattern.
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Biological Activity and Mechanism of Action
2,3-Dichloroanisole is known to possess fungicidal activity as a metabolite of pentachlorophenol.[2] It also functions as an insecticide and a termite attractant.[1]
The proposed mechanism of its insecticidal action involves the inhibition of the sodium channels in the nerve cell membranes of insects. This inhibition is thought to occur by blocking the reorientation of the sodium ion channels, which leads to paralysis.[1] However, the detailed mechanism of action is not yet fully understood.[1]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 2,3-dichloroanisole.
Caption: Workflow for the synthesis and characterization of 2,3-dichloroanisole.
Proposed Mechanism of Insecticidal Action
The following diagram illustrates the proposed mechanism of action of 2,3-dichloroanisole as a sodium channel inhibitor.
Caption: Proposed mechanism of 2,3-dichloroanisole as a sodium channel inhibitor.
Conclusion
2,3-Dichloroanisole is a compound of interest due to its biological activities, including its fungicidal and insecticidal properties. The synthetic routes to this molecule are well-established, allowing for its preparation for further research. While its mechanism of action as a sodium channel inhibitor has been proposed, further studies are required to fully elucidate the specific molecular interactions and downstream signaling pathways. This guide provides a foundational understanding of 2,3-dichloroanisole for researchers and professionals, aiming to facilitate future investigations into its potential applications in drug development and agrochemicals.
References
- 1. 2,3-DICHLOROANISOLE | 1984-59-4 [chemicalbook.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. 2,3-DICHLOROANISOLE(1984-59-4) 13C NMR spectrum [chemicalbook.com]
- 4. 2,3-Dichloroanisole | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA1081260A - Method of preparing 2,3-dichloroanisole - Google Patents [patents.google.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 2,3-DICHLOROANISOLE(1984-59-4) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. prepchem.com [prepchem.com]
